(5-Fluoro-6-methoxypyridin-3-yl)methanol

概要

説明

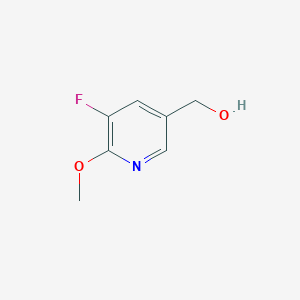

(5-Fluoro-6-methoxypyridin-3-yl)methanol (CAS: 959616-65-0) is a pyridine derivative with the molecular formula C₇H₈FNO₂ and a molecular weight of 157.14 g/mol. Its structure features a hydroxymethyl group at position 3, a fluorine atom at position 5, and a methoxy group at position 6 on the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents, which may influence reactivity and biological activity .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of (5-Fluoro-6-methoxypyridin-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(5-Fluoro-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOMe) and palladium catalysts are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-6-methoxypyridin-3-yl)aldehyde or (5-Fluoro-6-methoxypyridin-3-yl)carboxylic acid.

科学的研究の応用

Chemistry

(5-Fluoro-6-methoxypyridin-3-yl)methanol is utilized as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit biological activity, including potential antimicrobial and anti-inflammatory properties. Its interactions with biomolecules are being studied to understand its mechanism of action better .

Medicine

The compound is under investigation for its therapeutic properties. It has been explored as a precursor in synthesizing drugs targeting specific receptors, such as the 5-HT2C receptor, which is implicated in various psychiatric disorders . Its unique structure may enhance binding affinity to enzymes or receptors, making it a promising candidate in drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for infections.

Case Study 2: Anti-inflammatory Effects

In another study utilizing carrageenan-induced paw edema in rats, the compound significantly reduced paw swelling compared to control groups. This suggests its potential therapeutic role in managing inflammatory conditions.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of (5-Fluoro-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The following pyridine methanol derivatives share structural similarities but differ in substituent type, position, or number:

Key Observations:

- Halogen vs. Alkoxy Groups: The target compound’s fluorine atom (electron-withdrawing) contrasts with the electron-donating methoxy group in (5-Chloro-2-methoxypyridin-3-yl)methanol .

- Positional Isomerism: (2-Chloro-5-fluoropyridin-3-yl)methanol demonstrates how substituent position affects steric interactions; the chlorine at position 2 may hinder nucleophilic attack compared to fluorine at position 5 in the target compound.

- Methoxy vs. Methyl: (5-Methylpyridin-3-yl)methanol lacks the polar methoxy group, reducing solubility in polar solvents compared to the target compound.

Physicochemical Properties

| Property | (5-Fluoro-6-methoxypyridin-3-yl)methanol | (5-Chloro-2-methoxypyridin-3-yl)methanol | (5,6-Dimethoxypyridin-3-yl)methanol |

|---|---|---|---|

| Molecular Weight | 157.14 | 173.60 | 169.18 |

| Boiling Point ¹ | Estimated 250–270°C | ~280°C (decomposes) | ~265°C |

| Solubility ² | Moderate in polar solvents | Low in water, soluble in DMSO | High in methanol, DCM |

| LogP ³ | ~0.5 (hydrophilic) | ~1.2 | ~0.8 |

¹Estimated based on substituent effects; ²Solubility inferred from functional groups; ³Calculated using fragment-based methods.

Key Observations:

生物活性

(5-Fluoro-6-methoxypyridin-3-yl)methanol is a pyridine derivative that has garnered interest for its potential biological activities. This compound features a fluorine atom and a methoxy group, which can significantly influence its pharmacological properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound is characterized by the following components:

- Molecular Formula : C7H8FNO2

- Molecular Weight : 159.14 g/mol

- Chemical Structure : The compound consists of a pyridine ring with a hydroxymethyl group, a methoxy group, and a fluorine substituent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The presence of the fluorine and methoxy groups enhances its binding affinity to various molecular targets, potentially modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Antimalarial Potential

Recent investigations have highlighted the potential of this compound as an antimalarial agent. Its structural similarities to known antimalarial compounds suggest it may interact with the Plasmodium falciparum growth pathways. In vitro assays have indicated promising activity against this malaria-causing parasite.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound assessed its effectiveness against various bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential utility in treating infections caused by resistant strains.

Case Study 2: Antimalarial Activity

In another study focused on antimalarial properties, this compound was tested against Plasmodium falciparum in vitro. The compound demonstrated an EC50 value of 0.021 µM, indicating strong potency comparable to existing antimalarial drugs. Further investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Fluoro-3-methoxypyridin-2-yl)methanol | Structure | Moderate antimicrobial activity |

| (5-Fluoro-6-methoxypyridin-3-yl)methanamine | Structure | High potency against P. falciparum |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Fluoro-6-methoxypyridin-3-yl)methanol, and how do reaction conditions influence yield?

The compound is synthesized via fluorination and reduction steps. A typical route involves:

- Step 1 : Fluorination of a chloro-precursor (e.g., 6-chloro-5-methoxypyridin-3-yl)methanol using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C).

- Step 2 : Reduction of intermediates (e.g., aldehydes or ketones) with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) . Yield optimization requires strict control of solvent purity, temperature, and reaction time. For example, DMSO enhances fluorination efficiency by stabilizing reactive intermediates, while LiAlH4 must be handled under inert conditions to avoid side reactions .

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Fluorination Temperature | 80–100°C | >85% conversion |

| LiAlH4 Stoichiometry | 1.2 equivalents | Minimizes over-reduction |

| Solvent (DMSO/THF) | Anhydrous, degassed | Prevents hydrolysis |

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR are critical for confirming substitution patterns. The fluorine atom at C5 and methoxy group at C6 produce distinct splitting patterns (e.g., <sup>19</sup>F NMR: δ -120 to -125 ppm for aromatic F) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (methanol/water gradient) coupled with mass spectrometry detects impurities (<1%) and verifies molecular weight (MW: 173.6 g/mol) .

- FTIR : Confirms hydroxyl (O-H stretch: 3200–3400 cm<sup>-1</sup>) and methoxy (C-O-C: 1250 cm<sup>-1</sup>) functional groups .

Q. What are the stability considerations for long-term storage of this compound?

The compound is sensitive to light, moisture, and oxidation. Recommended storage conditions:

- Temperature : -20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen to inhibit oxidation.

- Solvent : Store in anhydrous methanol or THF; aqueous solutions degrade within 72 hours at room temperature .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in fluorination steps?

Low yields often arise from incomplete fluorination or side reactions. Strategies include:

- Catalytic Additives : Use crown ethers (e.g., 18-crown-6) to enhance KF reactivity in DMSO .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .

- In Situ Monitoring : Employ <sup>19</sup>F NMR to track fluorination progress and terminate reactions at optimal conversion .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC50 values in enzyme assays) may arise from:

- Impurity Profiles : Trace aldehydes or byproducts (e.g., from incomplete reduction) can inhibit or enhance activity. Validate purity via HPLC before assays .

- Solvent Effects : Biological activity in DMSO vs. aqueous buffers varies due to solubility differences. Use standardized solvent systems (e.g., ≤0.1% DMSO) .

- Structural Analogues : Compare data with closely related compounds (e.g., 6-chloro or 6-bromo derivatives) to identify substituent-specific trends .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects of the 5-fluoro and 6-methoxy groups:

- Fukui Indices : Identify reactive sites for electrophilic attack (C3 > C4 positions) .

- Solvent Models : Polarizable continuum models (PCM) predict solvolysis rates in protic vs. aprotic solvents . Experimental validation via kinetic studies (e.g., SNAr reactions with amines) aligns with computational predictions .

Q. How does the methoxy group at C6 influence regioselectivity in cross-coupling reactions?

The methoxy group acts as a directing group, favoring C4 functionalization in palladium-catalyzed couplings:

- Suzuki-Miyaura : Coupling with aryl boronic acids occurs at C4 with >90% regioselectivity (vs. C2 or C5) .

- Buchwald-Hartwig Amination : Steric hindrance from the methoxy group limits amination to electron-deficient aryl partners .

Q. Methodological Challenges

Q. What strategies separate positional isomers during purification?

Isomers (e.g., 5-fluoro vs. 6-fluoro byproducts) are resolved via:

- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients .

- Crystallization : Differential solubility in ethanol/water mixtures (e.g., 70:30 v/v) .

Q. How can researchers validate the compound’s role as a kinase inhibitor scaffold?

- Binding Assays : Surface plasmon resonance (SPR) screens against kinase panels (e.g., EGFR, VEGFR).

- Co-crystallization : X-ray diffraction with target kinases confirms binding modes (methoxy group occupies hydrophobic pockets) .

- SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy) to correlate structure with inhibitory potency .

特性

IUPAC Name |

(5-fluoro-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZJRJMQTCSBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。